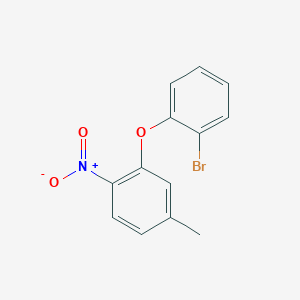

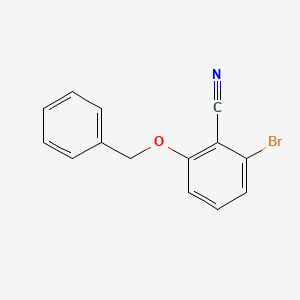

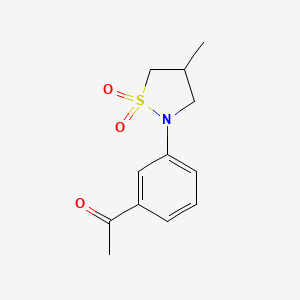

![molecular formula C8H16ClN B1380097 3-Azabicyclo[3.3.1]nonane hydrochloride CAS No. 60364-11-6](/img/structure/B1380097.png)

3-Azabicyclo[3.3.1]nonane hydrochloride

概要

説明

3-Azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the CAS Number: 60364-11-6 . It has a molecular weight of 161.67 . The compound is stored at room temperature and is available in powder form .

Synthesis Analysis

Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives can be synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane .Molecular Structure Analysis

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .Chemical Reactions Analysis

An effective method for synthesizing alkaloid-like compounds containing the 3-azabicyclo[3.3.1]nonane core structure was successfully carried out in a stereoselective manner via the bridged-Ritter reactions .Physical and Chemical Properties Analysis

The compound is stored at room temperature and is available in powder form . It has a molecular weight of 161.67 .科学的研究の応用

Synthesis and Chemical Properties

- Synthesis Techniques : A facile one-pot synthesis method for 3-azabicyclo[3.3.1]nonane derivatives has been developed, starting from aromatic ketones, paraformaldehyde, and dimethylamine. This represents a novel approach using aromatic ketones as practical precursors, achieving good yields up to 83% (Xiao Yi et al., 2018).

- Conformational Analysis : Studies on the conformational aspects and chemical properties of 1-azabicyclo[3.3.1]nonanes and derivatives have been carried out, providing insights into their structural characteristics (S. Miyano et al., 1988).

- Cyclization Processes : Copper(I)-catalyzed intramolecular coupling has been used as a novel synthetic entry to 2-azabicyclo[3.3.1]nonanes, demonstrating the versatility of this bicyclic framework in organic synthesis (F. Diaba et al., 2012).

Pharmacological Applications

- Antiarrhythmic Properties : 3-selena-7-azabicyclo[3.3.1]nonane derivatives have shown promising antiarrhythmic properties in preclinical studies, indicating their potential as therapeutic agents for cardiac arrhythmias (M. D. Thompson et al., 1987).

- Potential Analgesic Activity : Some 3-azabicyclo[3.3.1]nonane derivatives have exhibited significant analgesic activities, suggesting their potential application in pain management (E. Oki et al., 1970).

作用機序

Although the initial attempt to use a Cp2TiCl-mediated radical cyclization method was found to be unsuccessful, an alternative approach using a SmI2-mediated radical cyclization protocol was effective for enabling the desired ring closure, leading to the target indole-fused azabicyclo[3.3.1]nonane ring system .

Safety and Hazards

将来の方向性

The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically . The modular approach developed here can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids .

特性

IUPAC Name |

3-azabicyclo[3.3.1]nonane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-7-4-8(3-1)6-9-5-7;/h7-9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSMOVYIWFUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyloxycarbonyl-1,8-diamino-3,6-dioxaoctane](/img/structure/B1380014.png)

![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbothioamide](/img/structure/B1380020.png)

![6-Bromo-2,3,8-trimethylimidazo[1,2-a]pyridine](/img/structure/B1380021.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-chloro-1,3-thiazole](/img/structure/B1380031.png)

![8-bromo-4-methyl-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B1380032.png)